ethyl 2-(2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate
CAS No.: 1021230-89-6
Cat. No.: VC11978827
Molecular Formula: C21H17N3O4S
Molecular Weight: 407.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021230-89-6 |
|---|---|
| Molecular Formula | C21H17N3O4S |
| Molecular Weight | 407.4 g/mol |
| IUPAC Name | ethyl 2-[[2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C21H17N3O4S/c1-2-28-21(27)13-7-3-5-9-15(13)23-17(25)11-24-12-22-18-14-8-4-6-10-16(14)29-19(18)20(24)26/h3-10,12H,2,11H2,1H3,(H,23,25) |
| Standard InChI Key | FIRDGUVDUUOCQM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43 |
| Canonical SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43 |
Introduction
Ethyl 2-(2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate is a complex organic compound featuring a unique structural framework. This compound includes a diazatricyclo structure, a thia ring, and an acetamido group attached to a benzoate ester. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in drug development due to its possible interactions with biological targets.
Chemical Formula and Molecular Weight
-
Molecular Formula: Not explicitly provided in the search results, but it can be deduced from its components.
-
Molecular Weight: Not specified in the search results.
Synthesis and Chemical Reactions
The synthesis of ethyl 2-(2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate likely involves multiple steps, including the formation of the diazatricyclo core and subsequent coupling reactions to attach the acetamido and benzoate groups. Specific conditions for these reactions, such as temperature, solvent, and catalysts, would need to be optimized based on preliminary studies or established protocols for similar compounds.
Biological Activity and Potential Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume